penifulvin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

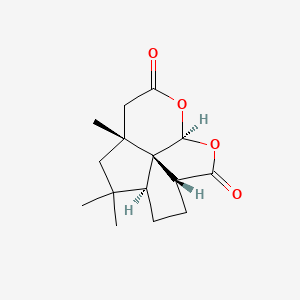

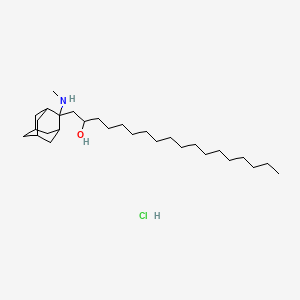

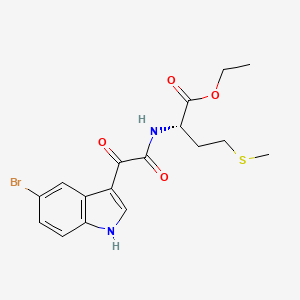

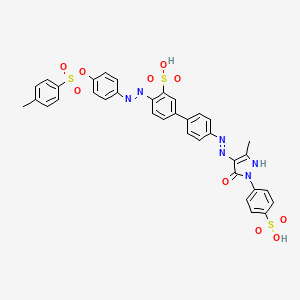

Penifulvin A is a fungal natural product known for its potent insecticidal properties. It is a sesquiterpene that features a unique [5.5.5.6] dioxafenestrane ring structure. This compound has garnered significant attention due to its effectiveness against pests like the fall armyworm (Spodoptera frugiperda), making it a promising candidate for developing new bioinsecticides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The chemical synthesis of penifulvin A has been achieved through a concise pathway involving only three enzymes. The process begins with a sesquiterpene cyclase (PeniA) that generates the angular triquinane scaffold silphinene. This is followed by a series of oxidation reactions catalyzed by a cytochrome P450 (PeniB) and a flavin-dependent monooxygenase (PeniC), transforming silphinene into this compound. These reactions include the oxidation of the C15 methyl group to a carboxylate moiety, oxidative coupling of the C15 carboxylate and the C1-C2 olefin to form a γ-lactone, and Baeyer-Villiger oxidation to form a δ-lactone .

Industrial Production Methods

Industrial production of this compound involves heterologous expression of its biosynthetic pathway in model organisms like Aspergillus nidulans. This method allows for efficient production of the compound by optimizing the expression of the necessary enzymes and utilizing promoter optimization strategies .

Analyse Des Réactions Chimiques

Types of Reactions

Penifulvin A undergoes several types of chemical reactions, including:

Oxidation: The transformation of silphinene to this compound involves multiple oxidation steps.

Cyclization: The formation of the angular triquinane scaffold from farnesyl pyrophosphate.

Baeyer-Villiger Oxidation: This reaction converts a ketone into an ester or lactone.

Common Reagents and Conditions

Cytochrome P450 (PeniB): Catalyzes oxidation reactions.

Flavin-dependent monooxygenase (PeniC): Involved in further oxidation steps.

Sesquiterpene cyclase (PeniA): Facilitates the cyclization process

Major Products

The major product of these reactions is this compound, characterized by its [5.5.5.6] dioxafenestrane ring structure .

Applications De Recherche Scientifique

Penifulvin A has a wide range of scientific research applications:

Chemistry: Its unique structure and biosynthetic pathway provide insights into sesquiterpene biosynthesis and enzyme catalysis.

Biology: Studying its mode of action against pests can lead to the development of new bioinsecticides.

Industry: Used in agriculture as a bioinsecticide to protect crops from pests like the fall armyworm

Mécanisme D'action

Penifulvin A exerts its insecticidal effects by targeting specific molecular pathways in pests. The compound disrupts the normal functioning of the pest’s cells, leading to their death. The exact molecular targets and pathways involved are still under investigation, but it is known that the compound’s unique structure plays a crucial role in its bioactivity .

Comparaison Avec Des Composés Similaires

Penifulvin A is unique due to its [5.5.5.6] dioxafenestrane ring structure, which is not commonly found in other natural products. Similar compounds include other sesquiterpenes with insecticidal properties, such as silphinene derivatives. this compound stands out due to its high potency and specificity against pests like the fall armyworm .

Propriétés

Numéro CAS |

881880-42-8 |

|---|---|

Formule moléculaire |

C15H20O4 |

Poids moléculaire |

264.32 g/mol |

Nom IUPAC |

(1R,4S,8R,11S,14S)-8,10,10-trimethyl-3,5-dioxatetracyclo[6.5.1.04,14.011,14]tetradecane-2,6-dione |

InChI |

InChI=1S/C15H20O4/c1-13(2)7-14(3)6-10(16)18-12-15(14)8(11(17)19-12)4-5-9(13)15/h8-9,12H,4-7H2,1-3H3/t8-,9-,12-,14-,15-/m0/s1 |

Clé InChI |

NGAMYGLHRNCUQC-AWPZLMCQSA-N |

SMILES isomérique |

C[C@@]12CC(=O)O[C@@H]3[C@@]14[C@@H](CC[C@H]4C(C2)(C)C)C(=O)O3 |

SMILES canonique |

CC1(CC2(CC(=O)OC3C24C1CCC4C(=O)O3)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,3aR,6S,6aS)-3-[3-(4-chlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785382.png)

![9-methyl-2-(methylsulfanylmethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12785448.png)